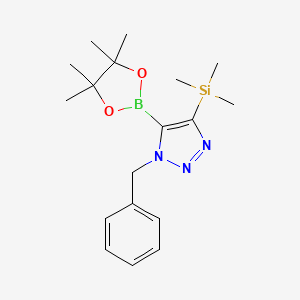

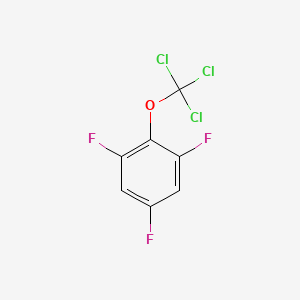

![molecular formula C11H10ClN3O B1404685 1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one CAS No. 1443291-25-5](/img/structure/B1404685.png)

1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one

Vue d'ensemble

Description

1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one is a useful research compound. Its molecular formula is C11H10ClN3O and its molecular weight is 235.67 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis and Structural Characterization

1-{1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one and its derivatives have been extensively studied for their synthesis and structural characterization. Research in this area has focused on the synthesis of various triazole compounds and their oxime derivatives, with investigations into their nuclear magnetic resonance (NMR) spectroscopy, single crystal X-ray, and elemental analysis. These studies provide crucial information on the molecular structure and properties of these compounds (Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023), (Dong & Huo, 2009).

Antimicrobial and Antifungal Applications

Several studies have explored the antimicrobial and antifungal properties of triazole derivatives. Novel triazole compounds have been synthesized and screened for their efficacy against various bacterial and fungal species. These findings highlight the potential of triazole derivatives as active agents in combating microbial and fungal infections (Kumar, Veena, Anantha Lakshmi, Kamala, & Sujatha, 2017).

Corrosion Inhibition

Research has also been conducted on the use of triazole derivatives as corrosion inhibitors. Studies have shown that these compounds can effectively inhibit corrosion in certain environments, such as hydrochloric acid. This makes them valuable in industrial applications where metal preservation is critical (Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Anticancer Research

There is emerging research on the potential anticancer properties of triazole derivatives. Some studies have investigated the synthesis of new triazole compounds and evaluated their efficacy against cancer cell lines. This research contributes to the ongoing search for novel anticancer agents and therapies (Bhat, Nagaraja, Divyaraj, Harikrishna, Pai, Biswas, & Peethamber, 2016).

Mécanisme D'action

Target of Action

Similar compounds have been reported to interact with various receptors and enzymes

Mode of Action

It’s worth noting that compounds with similar structures have been reported to exhibit various biological activities, such as anti-allergic , anti-inflammatory , and antiviral activities. These activities are often the result of the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been reported to influence various biochemical pathways, including oxidative stress pathways and glutathione metabolism . These pathways can have downstream effects on cellular functions and overall organism health.

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties can impact the bioavailability of the compound.

Result of Action

Similar compounds have been reported to have various effects, such as reducing the number of reactive oxygen species (ros)-positive cells and increasing the levels of reduced glutathione in cells .

Action Environment

For example, the presence of allergens can trigger the anti-allergic activity of some compounds

Analyse Biochimique

Biochemical Properties

1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as xanthine oxidase, where it acts as an inhibitor . The interaction with xanthine oxidase is crucial as it helps in reducing the production of uric acid, which is beneficial in treating conditions like gout. Additionally, this compound has been observed to interact with glutathione peroxidase and glutathione reductase, enhancing the antioxidant defense mechanism in cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has demonstrated neuroprotective effects by reducing oxidative stress induced by hydrogen peroxide . It achieves this by lowering reactive oxygen species (ROS) levels and boosting the glutathione system. Furthermore, it has been shown to modulate gene expression related to oxidative stress and inflammation, thereby improving cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like xanthine oxidase, inhibiting their activity . This binding interaction is facilitated by the triazole ring, which provides a stable and effective binding interface. Additionally, this compound influences gene expression by interacting with transcription factors and signaling pathways involved in oxidative stress response . These interactions lead to the upregulation of antioxidant genes and the downregulation of pro-inflammatory genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that while the compound maintains its efficacy in reducing oxidative stress and inflammation, its potency may diminish slightly over time. This degradation is likely due to environmental factors such as light and temperature, which can affect the compound’s stability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing oxidative stress and inflammation without noticeable toxicity . At higher doses, some adverse effects have been observed, including mild hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites. These metabolites are then conjugated with glucuronic acid or sulfate and excreted via the kidneys . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is well-absorbed and can cross the blood-brain barrier, making it effective in targeting neuronal cells . It is distributed throughout various tissues, with a higher concentration observed in the liver and brain. The compound’s localization and accumulation are influenced by its lipophilicity and interaction with cellular transport mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is predominantly localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects . The compound’s targeting to these compartments is facilitated by post-translational modifications and specific targeting signals. This subcellular localization is crucial for its role in modulating oxidative stress and maintaining cellular homeostasis.

Propriétés

IUPAC Name |

1-[1-[(4-chlorophenyl)methyl]triazol-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-8(16)11-7-15(14-13-11)6-9-2-4-10(12)5-3-9/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBRNDCAHLWKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501183515 | |

| Record name | 1-[1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501183515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443291-25-5 | |

| Record name | 1-[1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443291-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501183515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene](/img/structure/B1404602.png)

![2-Bromo-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404604.png)

![1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404609.png)

![{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1404611.png)

![5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B1404612.png)

![N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1404613.png)

![6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1404615.png)

![N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide](/img/structure/B1404616.png)